
Jmjd1C-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jmjd1C-IN-1 is a small-molecule inhibitor that targets the histone demethylase JMJD1C. This compound has shown potential in various scientific research applications, particularly in cancer research, due to its ability to modulate gene expression by inhibiting the demethylation of histone H3 lysine 9 (H3K9me2) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formation of intermediates: This step may include reactions such as alkylation, acylation, or cyclization.
Coupling reactions: The final step often involves coupling the intermediates under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for Jmjd1C-IN-1 would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Jmjd1C-IN-1 primarily undergoes:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Jmjd1C-IN-1 has a wide range of scientific research applications, including:
Cancer Research: It has been shown to inhibit the growth of tumor cells by targeting tumor-infiltrating regulatory T cells without affecting systemic immune homeostasis .
Epigenetic Studies: It is used to study the role of histone demethylation in gene expression and chromatin remodeling.
Stem Cell Research: It has applications in understanding the maintenance and differentiation of stem cells.
Immunology: It is used to investigate the role of JMJD1C in immune cell function and regulation.
Wirkmechanismus
Jmjd1C-IN-1 exerts its effects by inhibiting the histone demethylase activity of JMJD1C. This inhibition prevents the removal of the repressive histone mark H3K9me2, leading to changes in gene expression. The compound specifically targets the catalytic Jumonji (JmjC) domain of JMJD1C, which is essential for its demethylase activity . This inhibition affects various molecular pathways, including the RAS/MAPK and JAK-STAT pathways, which are involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GSK-J1: Another histone demethylase inhibitor that targets JMJD3 and UTX.
KDM4A-IN-1: Inhibits the KDM4A histone demethylase.
JIB-04: A pan-selective inhibitor of Jumonji histone demethylases.
Uniqueness of Jmjd1C-IN-1
This compound is unique in its selectivity for JMJD1C, making it a valuable tool for studying the specific biological functions of this enzyme. Its ability to selectively target tumor-infiltrating regulatory T cells without affecting systemic immune homeostasis also highlights its potential as a therapeutic agent in cancer research .
Eigenschaften
Molekularformel |
C16H17NO4S |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
2-(8-benzoyl-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid |
InChI |
InChI=1S/C16H17NO4S/c18-13(19)9-11-8-12(14(20)10-4-2-1-3-5-10)16-17(15(11)21)6-7-22-16/h1-5,11-12,16H,6-9H2,(H,18,19) |
InChI-Schlüssel |
UYFJWDYQYBVDFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2N1C(=O)C(CC2C(=O)C3=CC=CC=C3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B12367960.png)
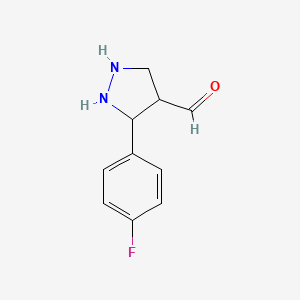

![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12367979.png)
![(10Z)-N-[4-[2-(diethylamino)ethylcarbamoyl]cyclohexyl]-15-methyl-13-oxa-2,6,8,19-tetrazatricyclo[12.3.1.13,7]nonadeca-1(18),3(19),4,6,10,14,16-heptaene-4-carboxamide](/img/structure/B12367983.png)


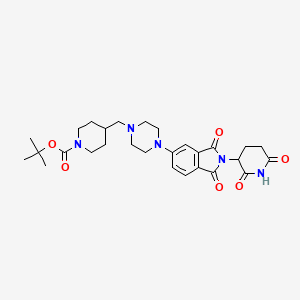
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)
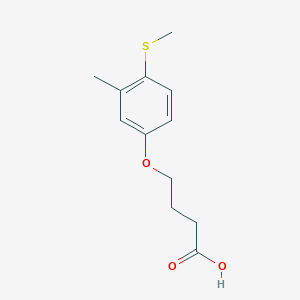
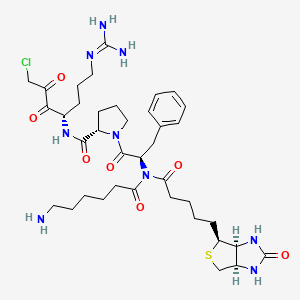
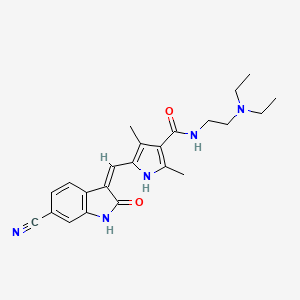
![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)

